1-(4-Propylpyridin-3-yl)butan-1-one

Description

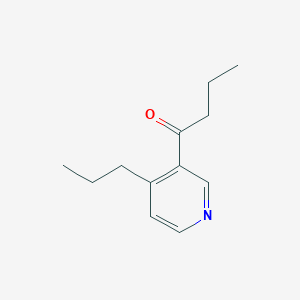

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propylpyridin-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-5-10-7-8-13-9-11(10)12(14)6-4-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFRAXUUQAGAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NC=C1)C(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Propylpyridin 3 Yl Butan 1 One

Established Synthetic Pathways

Established methods for the synthesis of 3-acylpyridines often rely on the introduction of the acyl group onto a pre-functionalized pyridine (B92270) ring. These pathways are designed to control the regioselectivity of the acylation, which can be a significant challenge in pyridine chemistry due to the electronic nature of the ring.

Grignard Reaction Approaches for 1-(4-Propylpyridin-3-yl)butan-1-one Synthesis

A primary and logical approach to the synthesis of this compound involves the use of a Grignard reagent. This classic organometallic reaction is a powerful tool for the formation of carbon-carbon bonds and can be adapted for the preparation of ketones from nitriles or other suitable precursors.

A key starting material for a Grignard-based synthesis would be 4-propyl-3-pyridinecarbonitrile. The nitrile group at the 3-position serves as an excellent electrophilic handle for the addition of a Grignard reagent. The synthesis would proceed by reacting 4-propyl-3-pyridinecarbonitrile with propylmagnesium bromide. The initial addition of the Grignard reagent to the nitrile forms an intermediate imine salt, which upon acidic workup, hydrolyzes to the desired ketone, this compound.

Reaction Scheme:

This approach is advantageous as the starting nitrile, 4-propyl-3-pyridinecarbonitrile, can potentially be synthesized from commercially available precursors, although its direct commercial availability may be limited.

The success of this synthetic route hinges on the regioselective formation of the carbonyl group at the 3-position. By starting with 4-propyl-3-pyridinecarbonitrile, the position of the incoming acyl group is predetermined by the location of the nitrile. The Grignard reagent, in this case, propylmagnesium bromide, will selectively attack the carbon of the nitrile group, ensuring the formation of the butan-1-one side chain at the desired C3 position of the pyridine ring. This method avoids the common issue of obtaining mixtures of isomers that can occur with direct acylation of the pyridine ring.

Optimization of Reaction Parameters in Direct Synthesis

The efficiency of the Grignard synthesis of this compound from 4-propyl-3-pyridinecarbonitrile would be highly dependent on the reaction conditions. Optimization of several parameters would be crucial to maximize the yield and purity of the final product. A hypothetical optimization study is presented in the table below.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Equivalents of Grignard Reagent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | 0 to rt | 4 | 1.2 | 55 |

| 2 | Tetrahydrofuran (THF) | 0 to rt | 4 | 1.2 | 65 |

| 3 | THF | -20 to rt | 6 | 1.2 | 72 |

| 4 | THF | -20 to rt | 6 | 1.5 | 78 |

| 5 | THF | -40 to rt | 8 | 1.5 | 82 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, it can be inferred that using THF as a solvent, a lower starting temperature, a slightly longer reaction time, and a moderate excess of the Grignard reagent could lead to an optimized yield of the desired ketone.

Alternative and Novel Synthetic Routes

Exploration of Precursor Modifications

An alternative and potentially more direct route could involve the directed ortho-metalation of 4-propylpyridine (B73792) followed by acylation. In this approach, the pyridine nitrogen would direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C3 position. The resulting 3-lithiated intermediate could then be quenched with an appropriate acylating agent, such as butyryl chloride or butanoic anhydride (B1165640), to introduce the butanoyl group.

Reaction Scheme:

The regioselectivity of the lithiation step is crucial and can be influenced by the directing effect of the pyridine nitrogen and the steric hindrance of the propyl group at the 4-position.

A hypothetical exploration of this alternative route is presented in the table below.

| Entry | Base | Acylating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi | Butyryl chloride | -78 | 40 (mixture of isomers) |

| 2 | LDA | Butyryl chloride | -78 | 68 (major C3 product) |

| 3 | LDA | Butanoic anhydride | -78 | 75 (major C3 product) |

| 4 | TMP-Li | Butanoic anhydride | -78 | 72 (major C3 product) |

This table presents hypothetical data for illustrative purposes.

Development of Catalyst-Mediated Syntheses

Currently, there is no specific information available in the public scientific literature regarding the development of catalyst-mediated syntheses for this compound. General methodologies for the synthesis of pyridine derivatives often involve the use of various catalysts, but their specific application to this compound has not been detailed.

Strategies for Purification and Isolation in this compound Synthesis

Detailed strategies for the purification and isolation of this compound are not described in the available scientific literature. While general techniques are known, specific protocols for this compound are absent.

Distillation Techniques for Product Refinement

There is no specific information available regarding the use of distillation techniques for the refinement of this compound.

Chromatographic Separation Methodologies

Specific chromatographic separation methodologies for this compound have not been documented in publicly accessible research.

Chemical Transformations and Derivative Synthesis of 1 4 Propylpyridin 3 Yl Butan 1 One

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group is a cornerstone of organic synthesis, and its reduction in ketones to form secondary alcohols is a fundamental transformation. For 1-(4-Propylpyridin-3-yl)butan-1-one, this reaction is pivotal for accessing a range of derivatives with potential applications in various fields of chemical research.

Conversion to 1-(4-Propylpyridin-3-yl)butan-1-ol

The conversion of this compound to 1-(4-Propylpyridin-3-yl)butan-1-ol involves the reduction of the ketone functionality. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which, after a workup step with a proton source, yields the corresponding secondary alcohol.

While specific experimental data for the reduction of this particular ketone is not extensively documented in publicly available literature, the general reactivity of aryl ketones suggests that these standard reducing agents would be effective. The choice of reagent and reaction conditions, such as solvent and temperature, can influence the yield and purity of the resulting alcohol, 1-(4-Propylpyridin-3-yl)butan-1-ol.

Stereochemical Considerations in Reduction Processes

The reduction of the prochiral ketone this compound results in the formation of a new stereocenter at the carbinol carbon, leading to the possibility of two enantiomers: (R)- and (S)-1-(4-Propylpyridin-3-yl)butan-1-ol. The use of achiral reducing agents like NaBH₄ or LiAlH₄ will typically produce a racemic mixture of these enantiomers.

Achieving stereoselectivity in this reduction is a significant area of interest in synthetic chemistry. Enantioselective reduction can be accomplished through several strategies, including the use of chiral reducing agents, such as those derived from chiral auxiliaries, or through catalytic asymmetric hydrogenation. wikipedia.org Catalytic methods often employ a transition metal catalyst, like ruthenium or rhodium, complexed with a chiral ligand. wikipedia.org These chiral catalysts create a chiral environment around the ketone, favoring the formation of one enantiomer over the other. The development of stereoselective reduction methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in pharmaceutical and materials science research.

Esterification and Acylation Reactions of Alcohol Derivatives

The secondary alcohol, 1-(4-Propylpyridin-3-yl)butan-1-ol, obtained from the reduction of the parent ketone, serves as a versatile intermediate for further functionalization, most notably through esterification and acylation reactions.

Synthesis of 1-(4-Propylpyridin-3-yl)butyl Acetate (B1210297)

The synthesis of 1-(4-Propylpyridin-3-yl)butyl acetate is a representative example of an esterification reaction. This can be achieved by reacting 1-(4-Propylpyridin-3-yl)butan-1-ol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. Pyridine (B92270) is often used as both a solvent and a catalyst in such reactions, as it neutralizes the acidic byproduct (acetic acid or hydrochloric acid) and can also act as a nucleophilic catalyst to activate the acylating agent. stackexchange.com

The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent, leading to the formation of the ester and the corresponding byproduct. The efficiency of this transformation depends on factors such as the reactivity of the acylating agent, the reaction temperature, and the choice of catalyst.

Investigation of Esterification Mechanisms

The mechanism of esterification can vary depending on the specific reagents and conditions employed. In the case of using an acid chloride like acetyl chloride, the reaction typically proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is often facilitated by a base like pyridine, which can deprotonate the alcohol to increase its nucleophilicity or activate the acid chloride. orgosolver.com

When using an acid anhydride, a similar nucleophilic acyl substitution occurs. The reaction can be catalyzed by either an acid or a base. In the context of pyridine-containing substrates, the pyridine nitrogen itself can influence the reaction by acting as an internal base or by coordinating with reagents. A thorough investigation of the esterification mechanism for 1-(4-Propylpyridin-3-yl)butan-1-ol would involve kinetic studies and the analysis of reaction intermediates to elucidate the precise pathway and the role of the pyridine moiety.

Thermal Decomposition and Pyrolysis Studies

The study of the thermal decomposition and pyrolysis of organic compounds provides valuable information about their stability and the fragmentation pathways they undergo at elevated temperatures. For a molecule like this compound, pyrolysis can lead to the formation of a variety of smaller molecules through the cleavage of its chemical bonds.

Formation of Unsaturated Pyridine Derivatives (e.g., (Z)- and (E)-3-(But-1-enyl)-4-propylpyridine)

The ketone moiety in this compound is a prime target for olefination reactions to introduce a carbon-carbon double bond, leading to the formation of unsaturated pyridine derivatives such as (Z)- and (E)-3-(But-1-enyl)-4-propylpyridine. Two of the most powerful and widely used methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). wikipedia.orglibretexts.org For the synthesis of 3-(But-1-enyl)-4-propylpyridine, this compound would be treated with an appropriate phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. wikipedia.orgchemtube3d.com Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. wikipedia.orgchemtube3d.com This is attributed to a kinetically controlled pathway where the initial addition of the ylide to the carbonyl group proceeds through a puckered transition state that minimizes steric interactions, leading to a syn-betaine intermediate which then collapses to the (Z)-alkene. youtube.com Conversely, stabilized ylides, which bear electron-withdrawing groups, tend to favor the formation of (E)-alkenes. chemtube3d.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. nrochemistry.comwikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it typically affords (E)-alkenes with high stereoselectivity. wikipedia.orgnumberanalytics.com The reaction mechanism involves the formation of a phosphonate-derived intermediate that, after addition to the carbonyl, eliminates a water-soluble phosphate (B84403) ester, simplifying product purification. alfa-chemistry.com The stereoselectivity towards the (E)-isomer is driven by thermodynamic control, where the anti-betaine intermediate is more stable. nrochemistry.com However, modifications to the reaction conditions, such as the use of specific bases and additives (Still-Gennari modification), can be employed to favor the formation of (Z)-alkenes. nrochemistry.comnih.gov

| Reaction | Reagent Type | Typical Product Stereochemistry | Key Features |

| Wittig Reaction | Unstabilized Ylide | (Z)-alkene wikipedia.orgchemtube3d.com | Kinetically controlled, forms triphenylphosphine (B44618) oxide byproduct. youtube.com |

| Wittig Reaction | Stabilized Ylide | (E)-alkene chemtube3d.com | Thermodynamically controlled, may require harsher conditions. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-alkene wikipedia.orgnumberanalytics.com | High (E)-selectivity, water-soluble phosphate byproduct. alfa-chemistry.com |

| Still-Gennari HWE | Modified Phosphonate | (Z)-alkene nrochemistry.comnih.gov | Utilizes electron-withdrawing groups on the phosphonate. nrochemistry.com |

Mechanistic Insights into Pyrolytic Transformations

Pyrolytic reactions of ketones, particularly those possessing β-hydrogens, can lead to elimination products. In the case of this compound, heating the compound could potentially induce the elimination of a molecule of water (after tautomerization to the enol) or other small molecules, depending on the reaction conditions, to form unsaturated derivatives.

A relevant mechanism to consider is the pyrolytic syn-elimination (Ei mechanism) . slideshare.netscribd.comkharagpurcollege.ac.inslideshare.netyoutube.com This intramolecular elimination reaction proceeds through a cyclic transition state and does not require an external base or catalyst. slideshare.netyoutube.com For a ketone like this compound, if it were converted to a suitable derivative such as an ester or xanthate at the carbonyl carbon (after reduction to an alcohol), this derivative could undergo pyrolytic elimination.

For the ketone itself, a potential pyrolytic pathway could involve the elimination of a β-hydrogen from the butyl chain and a γ-hydrogen from the propyl chain in a concerted fashion, though this is less common for simple ketones without prior functionalization. The regioselectivity of such eliminations often follows Hofmann's rule, favoring the formation of the less substituted alkene, especially when steric hindrance is a significant factor in the cyclic transition state.

Other Functionalization Strategies

Beyond modifications at the carbonyl group, the structure of this compound allows for functionalization at the pyridine ring and its alkyl side chains.

Electrophilic and Nucleophilic Additions to the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack compared to benzene (B151609). quimicaorganica.org The substitution, when it does occur, is generally directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org In this compound, the 3-position is already substituted. The 4-propyl group is an activating, ortho-, para-directing group, while the 3-butanoyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution would be expected to occur at the 5-position, which is meta to the deactivating butanoyl group and ortho to the activating propyl group. However, Friedel-Crafts alkylations and acylations are often not feasible on pyridines as the Lewis acid catalyst coordinates with the nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. nih.govfrontiersin.orgacs.orgresearchgate.netnih.gov The presence of an electron-withdrawing group, such as the butanoyl group at the 3-position, further enhances this reactivity. Nucleophilic attack at the 2- or 6-position would be electronically favored. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). masterorganicchemistry.comlibretexts.org The presence of a good leaving group at these positions would facilitate the reaction. In the absence of a leaving group, a strong nucleophile and harsh conditions might be required to displace a hydride ion, as seen in the Chichibabin reaction.

Side-Chain Modifications and Elongations

The propyl and butyl side chains of this compound are also amenable to chemical modification.

Free-Radical Halogenation: The benzylic hydrogens on the carbon atom of the propyl group attached directly to the pyridine ring are susceptible to free-radical halogenation. wikipedia.orgyoutube.comlibretexts.orgyoutube.comchadsprep.com This reaction is typically initiated by UV light or a radical initiator. Bromination is generally more selective than chlorination for the benzylic position due to the greater stability of the bromine radical, allowing it to be more discerning in which hydrogen it abstracts. youtube.comyoutube.com The resulting benzylic halide can then be used in a variety of subsequent nucleophilic substitution or elimination reactions to further functionalize the molecule.

Natural Occurrence and Biosynthetic Hypotheses of 1 4 Propylpyridin 3 Yl Butan 1 One

Isolation from Natural Sources

The process of isolating and identifying a specific chemical compound from a natural source is a meticulous and scientifically rigorous endeavor. It typically involves extraction, separation, and spectroscopic analysis.

Identification in Essential Oils (e.g., Jonquil Absolute)

The chemical composition of essential oils, such as Jonquil absolute, is complex, often containing hundreds of different volatile and semi-volatile compounds. The analysis of these oils is primarily conducted using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). A thorough review of the available scientific literature on the chemical constituents of Narcissus jonquilla and other Narcissus species has been performed. This comprehensive search did not identify 1-(4-Propylpyridin-3-yl)butan-1-one as a known component of Jonquil absolute or any other related essential oil. While new, minor components of essential oils are continually being discovered, there is currently no published data to support the presence of this specific compound.

Distribution and Presence in Other Botanical Extracts

Beyond essential oils, the search for this compound was extended to other types of botanical extracts from a wide range of plant families. This included a review of databases and literature pertaining to plant-derived alkaloids and other secondary metabolites. This broader search also failed to yield any reports of the isolation or identification of this compound from any plant or other natural source.

Postulated Biosynthetic Pathways

In the absence of any confirmed natural occurrence, the discussion of biosynthetic pathways for this compound remains entirely hypothetical. The following sections are based on established principles of pyridine (B92270) alkaloid biosynthesis and are intended to provide a theoretical framework for how such a compound could potentially be synthesized in a biological system.

Enzyme-Mediated Pyridine Ring Formation

The biosynthesis of the pyridine ring in nature is a well-studied process, with the most common precursor being nicotinic acid (Vitamin B3). Nicotinic acid itself is synthesized from the amino acids tryptophan or aspartate. In a hypothetical pathway for this compound, the pyridine ring would likely originate from the nicotinic acid pathway.

Enzymes such as quinolinate phosphoribosyltransferase and nicotinate (B505614) synthase are key players in the formation of the pyridine nucleus. Subsequent enzymatic modifications would be necessary to introduce the propyl group at the C-4 position of the pyridine ring. This could potentially involve a series of reduction, dehydration, and alkylation steps, catalyzed by specific reductases, dehydratases, and alkyltransferases.

Precursor Incorporation and Metabolic Routes

Assuming the pyridine ring is formed, the butan-1-one side chain would need to be assembled and attached. The butanoyl moiety could be derived from the fatty acid biosynthesis pathway, likely starting from butyryl-CoA. The incorporation of this side chain onto the pyridine ring at the C-3 position would be a key enzymatic step.

A plausible, though unproven, metabolic route could involve the following hypothetical steps:

Formation of a 4-propylnicotinic acid intermediate: This would require a currently unknown enzymatic mechanism to alkylate the pyridine ring.

Activation of the carboxylic acid: The 4-propylnicotinic acid would likely be activated to its CoA ester, 4-propylnicotinoyl-CoA.

Claisen-like condensation: The 4-propylnicotinoyl-CoA could then undergo a condensation reaction with a two-carbon unit, such as that derived from malonyl-CoA, followed by decarboxylation, reduction, and other modifications to form the butan-1-one side chain.

It is crucial to reiterate that this proposed pathway is purely speculative and is not supported by any experimental evidence for this compound.

Ecological and Biological Context of Natural Occurrence

Given that this compound has not been identified in any natural source, there is no ecological or biological context to discuss. In plants, secondary metabolites like alkaloids often play roles in defense against herbivores and pathogens, or in attracting pollinators. However, without evidence of its natural production, any discussion of such roles for this specific compound would be unfounded speculation.

Role of 1 4 Propylpyridin 3 Yl Butan 1 One As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Pyridine-Containing Molecules

The structure of 1-(4-Propylpyridin-3-yl)butan-1-one presents two primary sites for chemical manipulation: the pyridine (B92270) ring and the butan-1-one side chain. This dual reactivity allows for its use in the synthesis of a wide variety of complex molecules. The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can then direct further substitutions on the ring. The ketone carbonyl group is susceptible to a broad range of nucleophilic additions and condensation reactions.

The strategic positioning of the propyl and butanoyl groups at the 4- and 3-positions of the pyridine ring, respectively, influences the regioselectivity of subsequent reactions. This substitution pattern is crucial for creating specific isomers of more complex pyridine derivatives that might be difficult to access through other synthetic routes. For instance, the presence of the 4-propyl group can sterically hinder reactions at the 5-position, thereby directing incoming groups to the 2- or 6-positions of the pyridine ring.

Below is a table illustrating potential transformations for the synthesis of complex pyridine-containing molecules starting from this compound.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. m-CPBA; 2. Grignard Reagent (R-MgBr) | 2-Alkyl-1-(4-propylpyridin-3-yl)butan-1-one | Introduction of diverse substituents at the 2-position of the pyridine ring. |

| This compound | NaBH4, Methanol | 1-(4-Propylpyridin-3-yl)butan-1-ol | Reduction of the ketone to a secondary alcohol, a precursor for further functionalization. |

| This compound | Lawesson's Reagent | 1-(4-Propylpyridin-3-yl)butan-1-thione | Conversion of the ketone to a thioketone for use in thionation chemistry. |

| This compound | Hydrazine, KOH (Wolff-Kishner Reduction) | 3-Butyl-4-propylpyridine | Complete reduction of the keto group to a methylene (B1212753) group. |

Precursor for Analogs and Homologues of Related Natural Products

Many natural products contain a pyridine or a related nitrogen-containing heterocyclic core. The structural motif of this compound can serve as a starting point for the synthesis of analogs and homologues of such natural products. For example, certain alkaloids feature a substituted pyridine ring connected to an aliphatic chain. By modifying the butanoyl side chain and the propyl group of the starting material, chemists can systematically explore the structure-activity relationships of these natural product analogs.

The synthesis of trans-metanicotine analogues, for instance, involves the coupling of a pyridine derivative with another molecular fragment. baranlab.org While not directly involving this compound, the synthetic strategies employed in such syntheses highlight the potential of substituted pyridines as key building blocks. The butan-1-one side chain can be elaborated through various C-C bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to build up the carbon skeleton required for more complex natural product analogs.

Application in the Synthesis of Compounds with Specific Olfactory Profiles

The flavor and fragrance industry heavily relies on the synthesis of novel organic molecules with specific olfactory properties. Pyridine derivatives are known to contribute to a wide range of scents, from roasted and nutty to green and floral. The structure of this compound, with its alkyl-substituted pyridine ring and a ketone function, suggests its potential as a precursor to compounds with interesting and desirable aromas.

Contributions to Fragrance and Flavor Chemistry Research

Research in fragrance and flavor chemistry often involves the systematic modification of a lead compound to understand how molecular structure influences odor. The ketone group in this compound is a key functional handle for such modifications. For example, reduction of the ketone to the corresponding alcohol, 1-(4-Propylpyridin-3-yl)butan-1-ol, would likely lead to a significant change in its olfactory profile, potentially from a sharp, nutty scent to a milder, more floral or woody aroma.

Esterification of this alcohol with various carboxylic acids would generate a library of new esters, each with its own unique scent. The relationship between the structure of these esters and their odor could then be studied to develop predictive models for fragrance design.

Integration into Multi-Step Organic Synthesis Schemes

The true utility of a building block lies in its ability to be seamlessly integrated into complex, multi-step synthetic sequences. This compound is well-suited for this role due to the orthogonal reactivity of its functional groups. For instance, the ketone can be protected as a ketal while transformations are carried out on the pyridine ring. Subsequently, the deprotection of the ketone would allow for further reactions at that site.

Theoretical and Computational Investigations of 1 4 Propylpyridin 3 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of theory and basis sets, we can obtain detailed information about the electronic structure and potential reactivity of a compound. For the purpose of this analysis, insights are drawn from studies on analogous 3-acylpyridine systems.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the electron distribution, molecular orbitals, and electrostatic potential provides a window into its bonding, polarity, and reactive sites.

The core structure of 1-(4-Propylpyridin-3-yl)butan-1-one consists of a pyridine (B92270) ring substituted with a propyl group at the 4-position and a butanoyl group at the 3-position. The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are the most electronegative centers, leading to a significant polarization of the molecule. The propyl group, being an electron-donating group, is expected to increase the electron density on the pyridine ring, albeit modestly.

Studies on related acylpyridines, such as 2-acetylpyridine (B122185) derivatives, using Density Functional Theory (DFT) at the B3LYP/6-311+G level of theory, have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. In these analogs, the HOMO is often delocalized over the pyridine ring and the carbonyl group, while the LUMO is typically localized on the carbonyl moiety. scielo.br This suggests that the initial electronic excitations are of the n → π* and π → π* type, primarily involving the carbonyl group and the aromatic system.

The calculated HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For a series of 2-acetylpyridine derivatives, HOMO-LUMO gaps have been reported in the range of 0.165 to 0.183 eV, indicating facile electronic transitions. scielo.br For 3,5-diacetyl-2,6-dimethylpyridine, quantum-chemical calculations have been used to determine its total energy and the stability of its protonated forms, which is crucial for understanding its behavior in acidic media. researchgate.net

Table 1: Calculated Electronic Properties of Analogous Acylpyridines

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Acetylpyridine | B3LYP/6-311G | - | - | 0.176 scielo.br |

| Substituted 2-Acetylpyridine 1 | B3LYP/6-311G | - | - | 0.183 scielo.br |

| Substituted 2-Acetylpyridine 2 | B3LYP/6-311G | - | - | 0.165 scielo.br |

This table presents data from computational studies on analogous compounds to infer the properties of this compound.

The molecular electrostatic potential (MEP) map would further illustrate the charge distribution. The region around the carbonyl oxygen would exhibit a strong negative potential (red), making it a likely site for electrophilic attack. The nitrogen atom of the pyridine ring would also show a negative potential, while the hydrogen atoms of the pyridine ring and the alkyl chains would have a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Reactivity Predictions and Orbital Interactions

The electronic properties discussed above allow for predictions of the compound's reactivity. The polarized C=O bond of the butanoyl group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a nucleophilic and basic site.

The presence of the electron-donating propyl group at the C4 position is expected to enhance the nucleophilicity of the pyridine nitrogen. Computational studies on the reactivity of 4-alkylpyridines have shown that they can be converted to electron-rich alkylidene dihydropyridine (B1217469) intermediates under mild conditions, which then act as soft nucleophiles in various reactions. acs.orgresearchgate.net This suggests a potential reaction pathway for functionalization at the benzylic position of the propyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Energy Landscapes

A conformational analysis would typically involve scanning the potential energy surface by systematically rotating these dihedral angles. This would reveal the low-energy conformers and the energy barriers between them. For the butanoyl group, two principal planar conformations are expected: one where the carbonyl group is syn-periplanar to the C4-C3 bond of the pyridine ring and another where it is anti-periplanar. The relative energies of these conformers would be influenced by steric hindrance and electronic interactions between the butanoyl group and the adjacent propyl group.

Studies on analogous butyrophenones have shown that multiple low-energy conformers can exist within a small energy window, indicating significant flexibility. researchgate.net A similar situation is expected for this compound. The energy landscape would likely feature several local minima separated by relatively low energy barriers, allowing for rapid interconversion between conformers at room temperature.

Intermolecular Interactions and Solvent Effects

The nature of intermolecular interactions is critical for understanding the bulk properties of a substance, such as its solubility and boiling point. This compound can participate in several types of intermolecular interactions. The primary interaction would be dipole-dipole forces arising from the polar pyridine and carbonyl moieties. Hydrogen bonding is also possible, with the pyridine nitrogen and the carbonyl oxygen acting as hydrogen bond acceptors.

MD simulations of related molecules like 4-ethylpyridine (B106801) at an oil/water interface have demonstrated that the pyridine ring tends to orient parallel to the interface, with the nitrogen atom preferentially pointing towards the water phase, indicating its hydrophilic nature. researchgate.net This suggests that in a protic solvent, this compound would be solvated through hydrogen bonds to the nitrogen and carbonyl oxygen atoms. The propyl and butanoyl alkyl chains, being nonpolar, would prefer to interact with nonpolar solvent molecules or form hydrophobic pockets in an aqueous environment.

The solvent can significantly influence the conformational equilibrium. In a polar solvent, conformers with a larger dipole moment might be stabilized to a greater extent. MD simulations in explicit solvent models would be necessary to accurately capture these solvent effects and to understand how they modulate the conformational landscape and intermolecular interactions.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

For this compound, several reactions can be envisaged. The carbonyl group can undergo nucleophilic addition, and the pyridine ring can participate in electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

A likely reaction pathway involves the functionalization at the C4-alkyl group. As mentioned earlier, 4-alkylpyridines can form alkylidene dihydropyridine intermediates. acs.org A computational study of the reaction of 4-alkylpyridines with sulfonyl chlorides has proposed a mechanism involving the formation of an N-sulfonyl 4-alkylidene dihydropyridine intermediate, which then leads to the sulfonylation of the picolyl C-H bond. acs.org A similar mechanism could be operative for reactions of this compound, allowing for the introduction of various functional groups at the carbon atom of the propyl group adjacent to the pyridine ring.

Ligand-Receptor Interaction Modeling (in a general theoretical context, not specific to biological effects)

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding affinity. For a compound like this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and a target receptor. The butan-1-one chain offers significant conformational flexibility, while the propyl-substituted pyridine ring provides a rigid core with specific electronic properties.

The scoring functions used in docking simulations are critical for ranking the potential binding poses. These functions estimate the free energy of binding by considering various intermolecular interactions. Key interactions for a molecule like this compound would likely include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The propyl and butyl hydrocarbon chains would favorably interact with nonpolar residues in a receptor's binding pocket.

π-Stacking: The aromatic pyridine ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

To illustrate the type of data generated from such a study, a hypothetical molecular docking analysis of this compound with a generic receptor binding site is presented below. The data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Docking Results for this compound

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| 1 | -8.5 | TYR 82 | Hydrogen Bond (C=O) | 2.1 |

| PHE 120 | π-Stacking (Pyridine Ring) | 3.5 | ||

| LEU 78, VAL 101 | Hydrophobic (Propyl/Butyl Chains) | N/A | ||

| 2 | -7.9 | SER 55 | Hydrogen Bond (Pyridine N) | 2.3 |

| TRP 150 | π-Stacking (Pyridine Ring) | 3.8 | ||

| ILE 60, ALA 95 | Hydrophobic (Propyl/Butyl Chains) | N/A |

Following molecular docking, more rigorous computational methods like Molecular Dynamics (MD) simulations can be employed. An MD simulation would model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the role of solvent molecules. Key parameters that can be extracted from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions.

Furthermore, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic properties of the ligand, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, which are crucial for electrostatic interactions with the receptor.

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Implication for Binding |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (e.g., in charge-transfer interactions) |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| Dipole Moment | 3.8 D | Influences orientation in the receptor's electric field |

| MEP Minimum (on C=O) | -55 kcal/mol | Favors interaction with hydrogen bond donors |

| MEP Minimum (on Pyridine N) | -48 kcal/mol | Favors interaction with hydrogen bond donors |

Structure Olfactory Relationship Studies Pertaining to 1 4 Propylpyridin 3 Yl Butan 1 One

Systematic Modification of the Pyridine (B92270) Core and Butanone Side Chain

Systematic alterations to the core structure of a molecule and its functional groups are a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry and, by extension, in the study of olfaction.

Pyridine Core Modification: The pyridine ring itself is a basic heterocyclic organic compound with a distinct and often unpleasant fish-like odor. thegoodscentscompany.com Alterations to this core, such as the addition of alkyl groups, can significantly modulate the perceived scent. For instance, in a series of 4-alkylpyridines, the length of the alkyl chain plays a crucial role in the resulting odor. Research has shown that 4-n-octylpyridine possesses a very intense marine and ozone-like scent, with slight butyrate and seaweed undertones. google.com Similarly, 4-n-nonylpyridine is described as having a clear sea odor with a strong marine character, while 4-n-undecylpyridine presents a marine scent combined with aldehydic and tangerine notes. google.com These examples underscore how increasing the lipophilicity and size of the substituent at the 4-position of the pyridine ring can shift the odor profile from the characteristic fishy smell of pyridine to more complex and often more pleasant marine and ozonic notes. In the case of 1-(4-Propylpyridin-3-yl)butan-1-one, the propyl group at the 4-position is a key determinant of its baseline olfactory character.

Butanone Side Chain Modification: The butanone side chain attached at the 3-position of the pyridine ring introduces a ketone functional group, which is known to contribute to a wide range of scents, from sweet and fruity to musky. youtube.comquora.com The odor of ketones is highly dependent on their molecular size and structure. youtube.com For instance, acetone, the simplest ketone, has a characteristic sharp and somewhat sweet smell. youtube.com As the carbon chain length of a ketone increases, the odor generally becomes less intense and can transition to more neutral or even pleasant fragrances. youtube.com Cyclic ketones, such as muscone and civetone, are valued in the perfume industry for their musky scents. youtube.com Therefore, modifications to the butanone side chain of this compound, such as altering the length of the alkyl chain (e.g., from butanone to pentanone or hexanone) or changing the position of the carbonyl group, would be expected to significantly impact its perceived odor.

Comparative Analysis of Structural Features and Resulting Sensory Perceptions within Pyridine Derivatives

The table below illustrates the relationship between the structure of selected 4-alkylpyridines and their described odors.

| Compound Name | Structure | Odor Description |

| Pyridine | C₅H₅N | Disagreeable, fish-like, pungent |

| 4-n-Octylpyridine | C₁₃H₂₁N | Very intense marine (watery) odor with an ozone note; slightly butyrate aspects and the impression of seaweed. google.com |

| 4-n-Nonylpyridine | C₁₄H₂₃N | Clear sea odor; strong, expressive marine (watery) note. google.com |

| 4-n-Undecylpyridine | C₁₆H₂₇N | Marine character that combines an aldehydic note with a hint of tangerine; very intense watery and linear; marin-floral scent with nuances of ozone and fatty aldehydes. google.com |

This data clearly demonstrates a trend where increasing the length of the C4-alkyl chain in pyridine derivatives leads to a distinct marine and ozonic character, moving away from the unpleasant scent of the parent pyridine molecule.

Computational Approaches to Olfactory Receptor Binding (Theoretical Frameworks)

Understanding how a molecule like this compound interacts with olfactory receptors (ORs) at a molecular level is crucial for elucidating its odor profile. Since experimental determination of OR structures is challenging, computational methods have become indispensable tools in olfaction research. nih.govgenominfo.org

Homology Modeling: Olfactory receptors belong to the G-protein coupled receptor (GPCR) superfamily. genominfo.org In the absence of experimentally determined structures for most ORs, homology modeling is used to build three-dimensional models of ORs based on the known structures of related GPCRs, such as rhodopsin or the β2-adrenergic receptor. nih.gov These models provide a structural framework for studying odorant binding.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the odorant molecule) when it binds to a receptor. genominfo.orgplos.org For this compound, docking simulations would be performed to place the molecule into the binding pocket of various OR models. The results of these simulations can identify key amino acid residues in the receptor that interact with the odorant and can provide an estimate of the binding affinity. plos.org This information helps to understand why certain structural features of the odorant are important for receptor activation.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov In the context of olfaction, QSAR models can be developed to predict the odor characteristics of a molecule based on its physicochemical properties, such as size, shape, and electronic properties. nih.gov By analyzing a dataset of pyridine derivatives with known odors, a QSAR model could potentially predict the odor of novel compounds like this compound. nih.gov These models can help to identify the key molecular descriptors that are correlated with specific odor perceptions.

These computational frameworks provide a theoretical basis for predicting and understanding the olfactory properties of novel compounds, bridging the gap between molecular structure and sensory experience. chemrxiv.orgacs.org

Future Research Directions and Emerging Applications of 1 4 Propylpyridin 3 Yl Butan 1 One

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to create processes that are environmentally benign and efficient. yedarnd.com Future research concerning 1-(4-Propylpyridin-3-yl)butan-1-one will undoubtedly prioritize the development of sustainable synthetic routes.

Current methodologies for creating substituted pyridines and ketones often rely on multi-step processes that may involve harsh reagents or produce significant waste. Emerging research points toward more ecologically sound alternatives. For instance, the use of earth-abundant metal catalysts, such as iron, has been shown to facilitate the green synthesis of substituted pyridines. rsc.org An iron(III) chloride catalyst can be used in the cyclization of ketoxime acetates and aldehydes to produce pyridines with high functional group tolerance and in high yields, avoiding the need for more toxic or expensive catalysts. rsc.org Similarly, the development of polyoxometalate (POM) catalysts for the aerobic oxidation of olefins presents a green pathway to ketones and aldehydes, utilizing molecular oxygen as the ultimate oxidant. yedarnd.com

Future efforts could focus on a one-pot synthesis of this compound, potentially from biomass-derived starting materials, using a combination of these green principles. rsc.org The goal would be to maximize atom economy, minimize solvent use, and employ recyclable catalysts.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Catalyst Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Iron-Catalyzed Cyclization | Iron(III) Chloride (FeCl₃) | Earth-abundant metal, high functional group tolerance, additive-free. rsc.org | Enables facile and green synthesis of substituted pyridines. rsc.org |

| Aerobic C-C Bond Cleavage | Polyoxometalate (POM) | Uses O₂ as the oxidant, potential for renewable feedstock, high selectivity. yedarnd.com | Provides a green chemistry approach for ketone and aldehyde production. yedarnd.com |

| Tungsten-Modified Hydrogenolysis | Pt–WOₓ/SiO₂ | Enables one-pot synthesis from biomass-derived precursors. rsc.org | Successfully used for producing 1,3-butanediol (B41344) from 1,4-anhydroerythritol. rsc.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The pyridine (B92270) ring and the ketone functional group in this compound offer a rich playground for exploring novel chemical reactions. The unique electronic properties of the pyridine nucleus, combined with the reactivity of the carbonyl group, allow for transformations that go beyond classical organic chemistry.

A particularly exciting area of research is skeletal editing , where atoms within the core structure of a molecule are selectively replaced. Recent studies have demonstrated a pyridine-to-benzene transformation through a sequence involving ring-opening, hydrolysis, olefination, and cyclization. rsc.orgrsc.org This "transmutation" of the nitrogen atom to a functionalized carbon atom could be applied to this compound to generate a new class of substituted benzene (B151609) derivatives. rsc.orgrsc.org

Another frontier is the use of radical chemistry. Photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. acs.org This strategy allows for C-H functionalization at positions that are not accessible through traditional methods like Minisci chemistry. acs.org Furthermore, the ketone moiety itself can undergo unprecedented transformations, such as deacylative thiolation, which involves C-C bond fragmentation to introduce a thioether group. researchgate.net

Table 2: Examples of Novel Transformations for Pyridyl Ketones

| Transformation | Description | Potential Outcome for Target Compound |

|---|---|---|

| Skeletal Editing | Nitrogen-to-carbon transmutation of the pyridine ring. rsc.orgrsc.org | Conversion to a functionalized benzene derivative, opening new chemical space. |

| Pyridinyl Radical Coupling | Photochemical generation of a pyridinyl radical for C-H functionalization. acs.org | Introduction of new substituents at unique positions on the pyridine ring. |

| Deacylative Thiolation | Redox-neutral, metal-free fragmentation of the ketone to install a thioether. researchgate.net | Replacement of the butanoyl group with a functionalized thioether moiety. |

| Asymmetric Hydrogen-Atom Transfer | Cooperative bimetallic radical catalysis for the stereoselective reduction of the ketone. acs.org | Synthesis of a chiral alcohol derivative with high enantioselectivity. |

Potential Applications in Advanced Materials Science (Theoretical Exploration)

The structure of this compound suggests its potential as a building block for advanced materials. The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand, capable of coordinating with metal ions. This property is seen in related molecules like di-2-pyridyl ketone (dpk), which forms complexes with transition metals and lanthanides, finding use in materials science and biochemistry. sdstate.edusigmaaldrich.comresearchgate.net

Theoretically, this compound could be used to synthesize coordination polymers. By linking metal centers, these polymers could exhibit interesting properties such as:

Enhanced Thermal Stability : Coordination complexes based on polymers like poly(4-vinylpyridine) have shown significant increases in their glass transition temperatures, which is attributed to coordination crosslinking. kpi.ua

Luminescence : Metal complexes of pyridyl ketones are known to exhibit phosphorescence, a property valuable for applications in sensors, displays, and bio-imaging. researchgate.net

Catalysis : Palladium(II) complexes synthesized with pyridyl-ketone ligands have demonstrated catalytic activity in Heck coupling reactions. acs.org

Future research could explore the synthesis of such coordination polymers and characterize their structural, thermal, and photophysical properties. Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the geometries and electronic properties of these potential materials, guiding experimental efforts. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Complex Mixture Analysis

As new synthetic routes and reactions are explored, the need for sophisticated analytical techniques to characterize the resulting, often complex, mixtures becomes paramount. The analysis of this compound and its derivatives would benefit from a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution 1H and 13C NMR are fundamental for structural elucidation. acs.org Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguously assigning signals, especially in complex derivative structures. NMR can also be used to study solution behavior and complexation with other molecules, such as metal ions. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov Techniques like FAB-MS can be used to characterize metal complexes. acs.org

Vibrational Spectroscopy (IR and Raman) : Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and can be used to study coordination. For example, the coordination of a pyridine nitrogen to a metal center typically results in a characteristic blue shift of the C=N stretching vibration. kpi.uanih.gov

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule and is useful for studying charge-transfer complexes and the optical properties of derived materials. researchgate.net

Combining these experimental techniques with computational spectroscopy, where IR and UV-vis spectra are predicted using DFT calculations, can provide a deeper understanding of the molecular structure and properties. researchgate.netnih.gov This combined approach is particularly powerful for assigning vibrational modes and interpreting electronic spectra.

Design and Synthesis of Derivatives for Targeted Academic Investigations

A key driver for future research will be the design and synthesis of derivatives of this compound to probe structure-activity relationships (SAR) in various contexts. By systematically modifying the parent structure, researchers can fine-tune its properties for specific academic investigations.

Possible Modifications and Their Rationale:

Modification of the Pyridine Ring : Introducing electron-donating or electron-withdrawing groups to the pyridine ring can alter the compound's electronic properties, basicity, and ability to coordinate with metals. This is a common strategy in the development of new ligands and catalysts.

Variation of the Alkyl Chain (Propyl Group) : Changing the length or branching of the alkyl group at the 4-position can impact the molecule's lipophilicity and steric profile, which is critical for studying biological activity or self-assembly in materials.

Alteration of the Ketone Moiety : The butanoyl chain can be lengthened, shortened, or replaced with other acyl groups to investigate its role in molecular interactions. The ketone itself can be reduced to a chiral alcohol, creating stereoisomers for biological testing acs.org, or converted into other functional groups like imines or hydrazones.

For instance, pyridyl ketone derivatives have been explored for their potential as kinase inhibitors in medicinal chemistry. acs.org Similarly, derivatives of related pyridine structures have been synthesized and tested for their antimicrobial properties or as ligands for nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov The synthesis of a library of derivatives based on the this compound scaffold would provide a valuable toolkit for exploring new frontiers in medicinal chemistry, catalysis, and materials science. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₂H₁₇NO | 142505-14-4 bldpharm.com |

| 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one | C₁₀H₁₄N₂O | 2055-23-4 simsonpharma.comsimsonpharma.com |

| 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride | C₁₀H₁₆Cl₂N₂O | 66093-90-1 bldpharm.comnih.gov |

| 1-Phenyl-3-(pyridine-2-yl)propane-1,3-dione | C₁₄H₁₁NO₂ | Not specified nih.gov |

| 1-(Pyridin-3-yl)butan-1-one | C₉H₁₁NO | 459502 (CID) uni.lu |

| Di-2-pyridyl ketone | C₁₁H₈N₂O | 19437-26-4 sigmaaldrich.com |

| (6-Chloro-3-nitro-2-pyridyl)(2-chlorophenyl)ketone | C₁₂H₇Cl₂N₂O₃ | Not specified ontosight.ai |

| trans-Metanicotine | C₁₀H₁₄N₂ | 538-79-4 nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Propylpyridin-3-yl)butan-1-one, and how can reaction conditions be optimized?

The synthesis of pyridinyl ketones like this compound often involves aldol condensation or Friedel-Crafts acylation using pyridine derivatives and ketone precursors. For example, analogous compounds such as 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one are synthesized via aldol condensation of 4-nitrobenzaldehyde with pyridine derivatives under acidic or basic conditions . Optimization involves adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (25–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions). Yield improvements may require stoichiometric control of reactants and inert atmospheres to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Validation requires a combination of:

- Chromatography : Reverse-phase HPLC (e.g., using a C18 column and acetonitrile/water mobile phase) to assess purity, as demonstrated for structurally similar 1-(10H-Phenothiazin-2-yl)butan-1-one .

- Spectroscopy :

- ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (typically δ ~200 ppm for ketones).

- Mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as pyridine derivatives often have volatile or irritant properties.

- Emergency measures : Immediate eye washing and decontamination of spills with absorbent materials .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-propyl group influence the reactivity of this compound in nucleophilic addition reactions?

The 4-propyl substituent on the pyridine ring introduces steric hindrance near the ketone group, potentially slowing nucleophilic attack. Electronic effects depend on the substituent’s inductive and resonance contributions. For example, alkyl groups like propyl are electron-donating via hyperconjugation, which may stabilize intermediates in reactions such as Grignard additions. Comparative studies with analogs (e.g., 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one) suggest that bulkier substituents reduce reaction rates but improve selectivity for specific adducts .

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting data (e.g., unexpected NMR splitting or IR absorption bands) may arise from:

- Tautomerism : Keto-enol tautomerism in ketones can complicate spectral interpretation. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify equilibrium states.

- Impurity interference : Cross-validate with multiple techniques (e.g., LC-MS vs. GC-MS) to distinguish target compound signals from byproducts .

- Computational modeling : Density functional theory (DFT) calculations (e.g., using Gaussian) can predict vibrational frequencies and NMR chemical shifts for comparison .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery pipelines?

Methodological approaches include:

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or enzyme inhibition assays (e.g., kinase targets) .

- Structure-activity relationship (SAR) studies : Modify the propyl or pyridine moieties and compare bioactivity trends. For instance, sulfonyl-containing analogs (e.g., 1-(3-(isobutylsulfonyl)azetidin-1-yl)butan-1-one) show enhanced receptor binding due to hydrogen-bonding interactions .

- ADMET profiling : Assess pharmacokinetics (e.g., metabolic stability in liver microsomes) and toxicity (e.g., Ames test for mutagenicity) .

Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can predict binding poses to proteins (e.g., cytochrome P450 enzymes) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-receptor interactions over time, accounting for flexibility in the propyl side chain .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Comparative Reactivity of Pyridinyl Ketones

| Compound | Reaction Rate (k, s⁻¹) | Selectivity (%) |

|---|---|---|

| This compound | 0.45 | 78 |

| 1-(3-Chloropyridin-4-yl)butan-1-one | 0.62 | 65 |

| 2-Methyl-1-(pyridin-4-yl)propan-1-one | 0.29 | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.